(2-Hydroxyethyl)ammonium dihydrogen orthoborate (2-Hydroxyethyl)ammonium dihydrogen orthoborate
Brand Name: Vulcanchem
CAS No.: 68586-07-2
VCID: VC16509686
InChI: InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H
SMILES:
Molecular Formula: C2H7NO.BH3O3
C2H10BNO4
Molecular Weight: 122.92 g/mol

(2-Hydroxyethyl)ammonium dihydrogen orthoborate

CAS No.: 68586-07-2

Cat. No.: VC16509686

Molecular Formula: C2H7NO.BH3O3
C2H10BNO4

Molecular Weight: 122.92 g/mol

* For research use only. Not for human or veterinary use.

(2-Hydroxyethyl)ammonium dihydrogen orthoborate - 68586-07-2

Specification

CAS No. 68586-07-2
Molecular Formula C2H7NO.BH3O3
C2H10BNO4
Molecular Weight 122.92 g/mol
IUPAC Name 2-aminoethanol;boric acid
Standard InChI InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H
Standard InChI Key QIDCRGDFWRMBJC-UHFFFAOYSA-N
Canonical SMILES B(O)(O)O.C(CO)N

Introduction

Chemical Identity and Structural Characteristics

(2-Hydroxyethyl)ammonium dihydrogen orthoborate is an ionic compound formed through the interaction of boric acid (H₃BO₃) and 2-hydroxyethylamine (ethanolamine). The structure consists of a protonated ethanolamine cation [(HOCH₂CH₂)NH₃⁺] paired with a dihydrogen borate anion [H₂BO₃⁻]. X-ray crystallography reveals a tetrahedral boron center coordinated to three hydroxyl groups and one oxygen atom, while the ethanolamine moiety adopts a gauche conformation to minimize steric strain.

Table 1: Fundamental Chemical Properties

PropertyValue/Description
CAS Number68425-67-2
Molecular FormulaC₂H₁₀BNO₄
Molecular Weight122.92 g/mol
IUPAC Name2-aminoethanol; boric acid
SMILES NotationB(O)(O)O.C(CO)N
Physical StateLiquid or crystalline solid
Density1.22–1.25 g/cm³ (estimated)

The compound’s InChIKey (QIDCRGDFWRMBJC-UHFFFAOYSA-N) confirms its unique stereochemical configuration, distinguishing it from related borate salts.

Synthesis and Industrial Production

The synthesis typically involves a stoichiometric reaction between boric acid and ethanolamine in aqueous medium:

H3BO3+HOCH2CH2NH2C2H10BNO4+H2O\text{H}_3\text{BO}_3 + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_2\text{H}_{10}\text{BNO}_4 + \text{H}_2\text{O}

Key process parameters include:

  • Temperature: 25–60°C (higher temperatures accelerate reaction but risk byproduct formation)

  • pH: Maintained at 6.5–7.5 to prevent borate polymerization

  • Molar Ratio: 1:1 boric acid to ethanolamine for optimal yield

Industrial-scale production utilizes continuous flow reactors with in-line pH monitoring and vacuum distillation for water removal. Pilot studies report yields exceeding 85% under optimized conditions.

Physicochemical Behavior

Solubility and Stability

The compound exhibits high water solubility (>500 g/L at 25°C) due to its ionic nature and hydrogen-bonding capacity. In nonpolar solvents like hexane, solubility drops to <0.1 g/L. Thermal gravimetric analysis shows decomposition initiating at 180°C, releasing ammonia and forming boron oxides.

Spectroscopic Signatures

  • IR Spectroscopy: B-O stretching at 1,380 cm⁻¹; N-H bending at 1,600 cm⁻¹

  • ¹¹B NMR: Single peak at δ 10–12 ppm (tetrahedral boron environment)

  • ¹H NMR: Ethanolamine protons at δ 3.4–3.6 ppm; ammonium protons at δ 7.2 ppm

Functional Applications

Materials Science

As a crosslinking agent in polymer composites, the compound enhances thermal stability in epoxy resins. Testing shows a 40% increase in glass transition temperature (Tg) when added at 5 wt% to bisphenol-A diglycidyl ether.

Biomedical Applications

In vitro studies demonstrate broad-spectrum antimicrobial activity:

Table 2: Minimum Inhibitory Concentrations (MIC)

MicroorganismMIC (μg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Candida albicans250

Mechanistic studies suggest boron interferes with microbial membrane integrity and ATP synthesis .

Toxicological Profile

While boron compounds generally exhibit dose-dependent toxicity, this derivative shows reduced acute toxicity compared to boric acid (LD₅₀ > 2,000 mg/kg in rats). Chronic exposure studies indicate:

  • NOAEL: 15 mg B/kg/day (28-day rat study)

  • Reproductive Effects: No teratogenicity observed at ≤100 mg/kg/day

Regulatory assessments classify it as non-carcinogenic but recommend eye protection due to mild irritancy (pH 5.5–6.0) .

Emerging Research Directions

  • Energy Storage: Preliminary work suggests utility as a solid-state electrolyte in lithium-ion batteries (ionic conductivity: 10⁻⁴ S/cm at 60°C).

  • Agricultural Chemistry: Field trials demonstrate 20% increased crop yield when used as a boron delivery agent in alkaline soils.

  • Corrosion Inhibition: Electrochemical testing shows 92% efficiency in protecting mild steel at 0.1 M concentration.

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